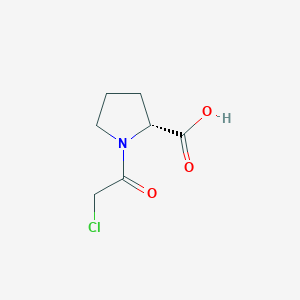

(R)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid

Description

®-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a pyrrolidine ring, a chloroacetyl group, and a carboxylic acid functional group. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.

Propriétés

IUPAC Name |

(2R)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO3/c8-4-6(10)9-3-1-2-5(9)7(11)12/h5H,1-4H2,(H,11,12)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXDUOIDIFSKLNB-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CCl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)CCl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401309403 | |

| Record name | 1-(2-Chloroacetyl)-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401309403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23500-11-0 | |

| Record name | 1-(2-Chloroacetyl)-D-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23500-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloroacetyl)-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401309403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid typically involves the reaction of L-proline with chloroacetyl chloride. The process begins with the N-acylation of L-proline, followed by the conversion of the carboxylic acid moiety into the desired product. The reaction conditions often include the use of solvents and acid-binding agents to facilitate the coupling reaction .

Industrial Production Methods

For industrial production, the synthesis method is optimized for high yield and chiral purity. The process involves multiple steps, including coupling reactions, cyclization, and aminolysis, followed by chlorination and dehydration reactions. These steps are carried out in the presence of solvents and specific reagents to ensure the desired product’s high chiral purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

®-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the chloroacetyl group to other functional groups.

Substitution: The chloroacetyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

The primary application of (R)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid is in the development of DPP-IV inhibitors, such as Vildagliptin, which enhance insulin secretion and improve glycemic control in diabetic patients. The compound acts by reversible binding to the active site of DPP-IV, thereby prolonging the activity of incretin hormones that regulate insulin levels .

Research indicates that this compound exhibits significant biological activity:

- DPP-IV Inhibition : It has been shown to achieve nanomolar inhibition levels, making it a potent candidate for therapeutic use in diabetes management .

- Potential Antitumor Activity : Although direct evidence is limited, structural similarities with other active compounds suggest potential cytotoxic effects against cancer cell lines.

Industrial Applications

In addition to its medicinal applications, this compound is utilized in the production of specialty chemicals and materials. Its unique chloroacetyl group allows for diverse chemical reactions, making it valuable in organic synthesis .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

- DPP-IV Inhibitors Development : A study highlighted its role as a key intermediate in synthesizing Vildagliptin, emphasizing its efficiency and yield during production .

- Antidiabetic Efficacy : Clinical trials have demonstrated that DPP-IV inhibitors derived from this compound can significantly improve glycemic control in patients with type 2 diabetes, showcasing its therapeutic potential .

Mécanisme D'action

The mechanism of action of ®-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other pyrrolidine derivatives, such as:

- (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile

- Pyrrolidine-2-carboxylic acid derivatives

- Pyrrolidine alkaloids

Uniqueness

®-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid is unique due to its specific ®-configuration and the presence of both a chloroacetyl group and a carboxylic acid functional group. This combination of features gives it distinct chemical and biological properties compared to other pyrrolidine derivatives .

Activité Biologique

(R)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chiral Center : The presence of a chiral carbon at the pyrrolidine ring influences its biological activity.

- Chloroacetyl Group : This electrophilic group can interact with nucleophilic sites on enzymes, potentially leading to inhibition of enzyme activity.

- Carboxylic Acid Functionality : This group may contribute to the compound's solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. The chloroacetyl moiety can form covalent bonds with nucleophilic residues in proteins, including enzymes. This interaction can inhibit enzymatic activity, which is crucial for various metabolic processes.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds, thereby altering their function.

- Target Selectivity : Research indicates that modifications to the pyrrolidine scaffold can enhance selectivity for certain biological targets, such as kinases or proteases .

Antitumor Activity

Research has demonstrated that derivatives of pyrrolidine compounds exhibit significant antitumor properties. For instance, studies have shown that related compounds have IC50 values indicating potent cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) suggests that modifications in the pyrrolidine ring can enhance anticancer efficacy .

Antidiabetic Potential

Recent studies have explored the potential of this compound as a DPP-4 inhibitor. DPP-4 inhibitors are important in diabetes management as they help regulate glucose levels by inhibiting the breakdown of incretin hormones. Research indicates that specific derivatives show promising results in lowering blood glucose levels in diabetic models .

Research Findings and Case Studies

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid, and how can reaction conditions be optimized to improve yield and efficiency?

- Methodological Answer : The compound is typically synthesized via N-acylation of L-proline with chloroacetyl chloride in tetrahydrofuran (THF) under reflux. However, reported methods often face challenges such as prolonged reaction times (e.g., 48 hours at −20 °C ). Optimization strategies include:

- Adjusting reaction temperature to balance reactivity and side reactions.

- Using catalytic agents or microwave-assisted synthesis to accelerate kinetics.

- Monitoring reaction progress via TLC or HPLC to minimize over-acylation.

- Key Consideration : The chloroacetyl group may act as a transient protecting group, eliminating the need for additional protection/deprotection steps .

Q. How does the chloroacetyl group influence the reactivity and stability of this compound in subsequent chemical transformations?

- Methodological Answer : The chloroacetyl moiety serves dual roles:

Electrophilic Reactivity : The chlorine atom acts as a leaving group, enabling nucleophilic substitution (e.g., in the synthesis of dipeptidyl peptidase inhibitors) .

Steric and Electronic Effects : Its electron-withdrawing nature stabilizes intermediates but may hinder nucleophilic attack in bulky environments.

- Experimental Design : To assess reactivity, perform kinetic studies under varying nucleophile concentrations and polar aprotic solvents (e.g., DMF or DMSO) .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing the enantiomeric purity of this compound, and how does this purity impact its biological activity?

- Methodological Answer :

- Chiral HPLC : Use polysaccharide-based chiral columns (e.g., Chiralpak IA/IB) with mobile phases like hexane:isopropanol:trifluoroacetic acid to resolve enantiomers.

- Circular Dichroism (CD) : Confirm absolute configuration by comparing CD spectra with known standards.

- Biological Impact : Enantiomeric purity is critical for target specificity. For example, the (S)-enantiomer of related pyrrolidine derivatives shows enhanced DPP-IV inhibition compared to (R)-forms .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions during experimental storage and handling?

- Methodological Answer :

- Stress Testing :

- pH Stability : Incubate the compound in buffers (pH 1–13) at 25–60°C and quantify degradation via LC-MS.

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.

- Storage Recommendations : Store at −20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis of the chloroacetyl group .

Q. What methodologies are recommended for investigating the metabolic pathways and in vivo stability of this compound in preclinical models?

- Methodological Answer :

- Radiolabeled Tracers : Synthesize ¹⁴C-labeled analogs to track metabolites in plasma, urine, and feces using scintillation counting.

- Mass Spectrometry Imaging (MSI) : Map tissue distribution in rodent models.

- Pharmacokinetic Profiling : Measure half-life (t½), clearance (CL), and volume of distribution (Vd) after intravenous/oral administration.

- Enzymatic Assays : Test susceptibility to esterases or amidases, which may cleave the chloroacetyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.